molecular formula C18H20F3N3O7 B10752558 Golotimod TFA

Golotimod TFA

Cat. No.: B10752558
M. Wt: 447.4 g/mol
InChI Key: ZPZLJEOSWDKEOP-YLAFAASESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Golotimod trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of gamma-D-glutamyl and L-tryptophan using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of Golotimod trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to obtain the desired trifluoroacetate salt form .

Chemical Reactions Analysis

Types of Reactions

Golotimod trifluoroacetate undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Golotimod trifluoroacetate, which may have enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Golotimod trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

Golotimod trifluoroacetate exerts its effects by acting on the Toll-like receptor pathway. It stimulates T-lymphocyte differentiation, macrophage function, and specific immune responses. The compound enhances the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (INF-g), which play crucial roles in immune modulation .

Comparison with Similar Compounds

Golotimod trifluoroacetate is unique compared to other similar compounds due to its specific dipeptide structure and immunomodulatory properties. Similar compounds include:

Golotimod trifluoroacetate stands out due to its broad effects on the Toll-like receptor pathway and its potential therapeutic applications in treating various infections and immune-related conditions .

Properties

Molecular Formula

C18H20F3N3O7

Molecular Weight

447.4 g/mol

IUPAC Name

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H19N3O5.C2HF3O2/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;3-2(4,5)1(6)7/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t11-,13+;/m1./s1

InChI Key

ZPZLJEOSWDKEOP-YLAFAASESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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